molecular formula C15H21BO5 B6325022 Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate CAS No. 1171885-29-2

Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate

Cat. No. B6325022
CAS RN: 1171885-29-2
M. Wt: 292.14 g/mol
InChI Key: WMAJJWCVIDJFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate” is a chemical compound with the molecular formula C15H21BO4 . It has a molecular weight of 276.14 and is typically a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-11(7-9-12)10-13(17)18-5/h6-9H,10H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point range of 49.0 53.0 °C and is soluble in methanol .

Scientific Research Applications

Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of complex molecules, such as peptides and peptide analogues. It has also been used in the study of biochemical and physiological effects, such as its effects on the immune system, and its potential role as an anti-inflammatory agent. Additionally, this compound has been used to study its mechanism of action, as well as its potential effects on the central nervous system.

Advantages and Limitations for Lab Experiments

The use of Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and the reaction is exothermic, which makes it easier to control. Additionally, it is relatively stable, and has a low boiling point and low solubility in water, which makes it easier to handle and store. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to remove from reaction mixtures. Additionally, it can be difficult to purify, and it can be toxic if handled improperly.

Future Directions

There are a number of potential future directions for the use of Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate in scientific research. It could be used to study its effects on other enzymes and receptors, such as the dopamine receptor, or its potential effects on other biochemical pathways. Additionally, it could be used to study its effects on other physiological systems, such as the cardiovascular system or the endocrine system. It could also be used to study its potential therapeutic applications, such as its potential use as an anti-inflammatory or analgesic agent. Finally, it could be used to study its potential applications in drug design and development, as well as its potential use as a diagnostic tool.

Synthesis Methods

Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate is synthesized through a reaction between methyl 2-bromophenoxyacetate and 4.4.5.5-tetramethyl-1.3.2-dioxaborolane. This reaction is typically conducted in a solvent such as dichloromethane or chloroform at a temperature of 0-10°C. The reaction is exothermic and produces a colorless liquid. The yield of this compound is usually high, with yields of up to 99% being reported.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-6-7-9-12(11)19-10-13(17)18-5/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAJJWCVIDJFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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